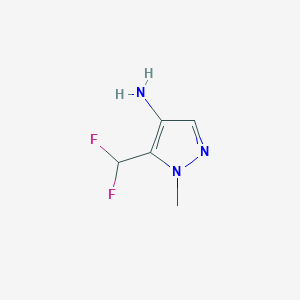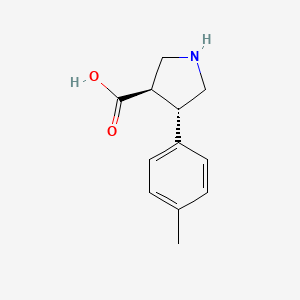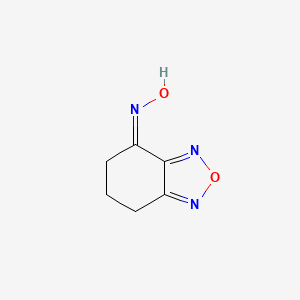
(2R,6R)-2,6-dimethylpiperidine
描述
(2R,6R)-2,6-dimethylpiperidine is a chiral compound with the molecular formula C7H15N. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions, both in the R configuration. This specific stereochemistry imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylpiperidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,6-dimethylpyridine using a chiral rhodium or ruthenium catalyst. The reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high yields and enantioselectivity.
Another approach involves the resolution of racemic 2,6-dimethylpiperidine using chiral acids or bases to separate the enantiomers. This method can be labor-intensive and may require multiple recrystallizations to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Industrial-scale synthesis also focuses on minimizing waste and reducing the environmental impact of the production process.
化学反应分析
Types of Reactions
(2R,6R)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents, with the reactions conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of substituted piperidines with varying functional groups.
科学研究应用
(2R,6R)-2,6-dimethylpiperidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of (2R,6R)-2,6-dimethylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and influencing physiological processes.
相似化合物的比较
Similar Compounds
(2S,6S)-2,6-dimethylpiperidine: The enantiomer of (2R,6R)-2,6-dimethylpiperidine, with different stereochemistry and potentially different biological activity.
2,6-dimethylpiperazine: A related compound with a similar structure but containing two nitrogen atoms in the ring.
2,6-dimethylmorpholine: Another similar compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.
属性
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-](/img/structure/B3239824.png)
![(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B3239830.png)
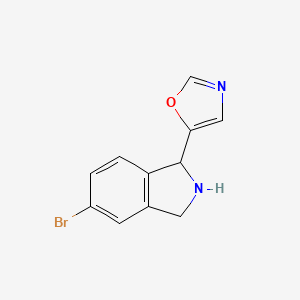
![Ethyl 5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate hydrochloride](/img/structure/B3239839.png)
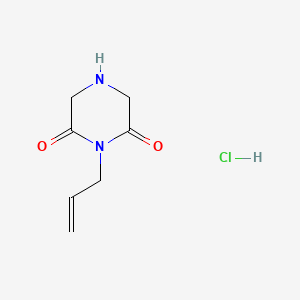
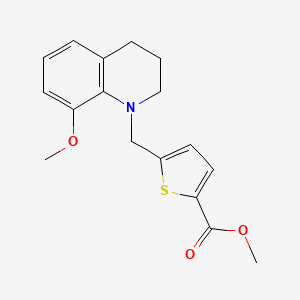
![[4-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3239874.png)
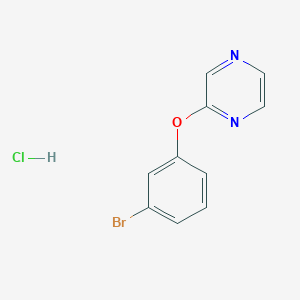
![2-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B3239900.png)
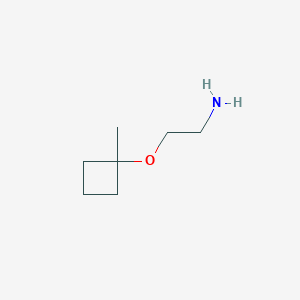
![Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one](/img/structure/B3239917.png)
